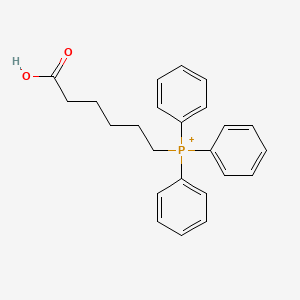

6-(Triphenylphosphonio)hexanoic acid

Description

Properties

Molecular Formula |

C24H26O2P+ |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

5-carboxypentyl(triphenyl)phosphanium |

InChI |

InChI=1S/C24H25O2P/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2/p+1 |

InChI Key |

LDPLIHVYUJTDKY-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Hexanoic Acid Derivatives

The following table compares 6-(Triphenylphosphonio)hexanoic acid with key analogues based on substituent groups, solubility, and applications:

Key Differences in Properties and Reactivity

- Charge and Solubility: The triphenylphosphonio group imparts a permanent positive charge, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing water compatibility compared to zwitterionic derivatives like 6-[bis(phosphonomethyl)amino]hexanoic acid .

- Biological Activity: Unlike hexanoic acid, which acts as a pest attractant , the bulky phosphonium group in this compound limits membrane permeability, restricting direct biological applications.

- Synthetic Utility: The cationic nature of this compound facilitates its use as a phase-transfer catalyst, whereas phosphonate derivatives (e.g., 6-phospho-D-glucono-1,5-lactone) participate in metabolic pathways or metal coordination .

Stability and Handling Considerations

- Thermal Stability: The triphenylphosphonio group enhances thermal stability compared to sulfonamide or amino-substituted analogues, which may degrade under harsh conditions .

- Hydrolytic Sensitivity: Phosphonium salts are generally stable in anhydrous environments but hydrolyze slowly in aqueous acidic media, unlike phosphonate esters (e.g., 6-phospho-D-glucono-1,5-lactone), which are more hydrolytically labile .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the nucleophilic substitution of 6-bromohexanoic acid derivatives with triphenylphosphine (PPh₃). In this two-step process, an alkyl bromide intermediate is first synthesized, followed by quaternization with PPh₃. For instance, ethyl 6-bromohexanoate reacts with PPh₃ in xylene under reflux to form the phosphonium salt. The reaction proceeds via an SN2 mechanism, where the bromide ion is displaced by the nucleophilic phosphorus atom.

Key stoichiometric parameters include:

-

Molar ratio : A 1:1 molar ratio of alkyl bromide to PPh₃ is typically used, though excess PPh₃ (up to 2.5 equivalents) may improve yields in sterically hindered systems.

-

Solvent selection : Aromatic hydrocarbons (toluene, xylene) or polar aprotic solvents (DMF, DMSO) are preferred for their ability to solubilize both reactants and stabilize the transition state.

Temperature and Time

-

Reflux conditions : Heating at 130–140°C in xylene for 6–8 hours achieves >90% conversion. Lower temperatures (80–100°C) prolong reaction times but reduce side products like oxidized phosphine oxides.

-

Microwave-assisted synthesis : Recent protocols using acetonitrile under microwave irradiation (130°C, 25 minutes) report comparable yields (70–75%) with significantly reduced reaction times.

Solvent Effects

-

Nonpolar solvents : Xylene and toluene favor higher Z/E selectivity (>90:10) by stabilizing the zwitterionic intermediate in Wittig-type pathways.

-

Polar solvents : DMSO or DMF enhances reaction rates but may require post-reaction extraction to remove triphenylphosphine oxide byproducts.

Alternative Synthetic Routes and Modifications

Direct Quaternization of 6-Hexenoic Acid Derivatives

A modified approach involves the reaction of 6-hexenoic acid morpholine amides with PPh₃ in dichloromethane or ethanol. For example, 6-bromo-1-(2,5-dihydroxy-3,4-dimethylphenyl)hexan-1-one (AB4) reacts with PPh₃ in acetonitrile under microwave conditions to yield the phosphonium salt with 69% efficiency. This method avoids ester hydrolysis side reactions and simplifies purification.

Catalytic and Green Chemistry Approaches

Emerging strategies emphasize sustainability:

-

Ionic liquid solvents : [BMIM][BF₄] reduces PPh₃ usage by 20% while maintaining yields of 65–70%.

-

Recyclable catalysts : Silica-supported Pd nanoparticles enable room-temperature reactions but are limited by catalyst leaching (<5% yield loss per cycle).

Purification and Characterization

Isolation Techniques

-

Liquid-liquid extraction : Post-reaction mixtures are extracted with hexane or ethyl acetate to remove unreacted PPh₃ and polar byproducts. Sequential washing with NaHCO₃ and water enhances purity.

-

Chromatography : Flash chromatography using hexane/ethyl acetate (9:1) or cyclohexane/ethyl acetate (2:1) resolves phosphonium salts from triphenylphosphine oxide.

Q & A

Q. What are the established synthetic routes for 6-(Triphenylphosphonio)hexanoic acid, and what are the critical reaction parameters?

this compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves the reaction of triphenylphosphine with a hexanoic acid derivative bearing a leaving group (e.g., bromohexanoic acid). Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

- Temperature : Reactions are typically conducted at 60–80°C to balance yield and avoid side reactions.

- Stoichiometry : Excess triphenylphosphine (1.2–1.5 equivalents) ensures complete conversion of the hexanoic acid precursor .

Post-synthesis purification often involves column chromatography or recrystallization to isolate the phosphonium salt.

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the triphenylphosphonio group (δ 7.5–7.8 ppm for aromatic protons) and hexanoic acid chain (δ 1.2–2.3 ppm for aliphatic protons) .

- Mass Spectrometry (MALDI-TOF or ESI-MS) : Validates molecular weight, with peaks corresponding to [M] or [M–Br] for phosphonium salts .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications requiring high-temperature processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for phosphonium salts under varying pH conditions?

Discrepancies in stability studies often arise from differences in experimental design:

- pH range : Phosphonium salts are stable in neutral to slightly acidic conditions but hydrolyze in strongly basic media (pH > 10).

- Counterion effects : Bromide vs. chloride counterions influence solubility and degradation rates .

Methodological recommendation : - Conduct parallel stability assays using standardized buffers (e.g., PBS, Tris-HCl) and monitor degradation via HPLC or P NMR .

Q. What strategies optimize the use of this compound in peptide coupling or bioconjugation?

- Activation reagents : Use carbodiimides (e.g., EDC) with NHS esters to enhance coupling efficiency.

- Solvent compatibility : Avoid aqueous media unless the phosphonium salt is stabilized with surfactants or co-solvents (e.g., DMSO).

- Temperature control : Maintain reactions at 4–25°C to prevent thermal decomposition of intermediates .

A comparative study of coupling yields under varying conditions is recommended to identify optimal protocols.

Q. How do structural modifications (e.g., fluorination) impact the biological activity of phosphonium-based compounds?

- Fluorinated analogs : Introducing trifluoromethyl groups (as in ) enhances metabolic stability and membrane permeability.

- Hexanoic acid chain length : Shorter chains (C4–C6) improve solubility but reduce lipophilicity-driven cellular uptake.

Experimental design : - Synthesize derivatives with systematic variations (e.g., chain length, substituents).

- Evaluate cytotoxicity (MTT assay) and cellular internalization (confocal microscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.